

In Vitro Characterization of CCT241736: A Technical Guide

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Compound of Interest

Compound Name: CCT241736

Cat. No.: B606547

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Abstract

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, developed for the treatment of Acute Myeloid Leukemia (AML).^{[1][2][3][4][5]} This technical guide provides an in-depth overview of the in vitro characterization of **CCT241736**, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The presented data underscores the compound's potency against wild-type and mutant forms of FLT3, its activity in AML cell lines, and its metabolic profile, providing a comprehensive resource for researchers in oncology and drug development.

Biochemical Activity and Kinase Profiling

CCT241736 demonstrates potent inhibitory activity against its primary targets, FLT3 and Aurora kinases. Its biochemical profile has been extensively characterized to determine its potency and selectivity.

Potency Against Target Kinases

The inhibitory potency of **CCT241736** was determined against wild-type and mutant forms of FLT3, as well as Aurora kinases A and B. The dissociation constants (K_d) and IC₅₀ values highlight the compound's high affinity for these key oncogenic drivers.

Target Kinase	Assay Type	Value (nM)
FLT3 (Wild-Type)	Kd	6.2
FLT3-ITD	Kd	38
FLT3-D835Y	Kd	14
Aurora A	Kd	7.5
Aurora B	Kd	48
Aurora A	IC50	38

Data compiled from multiple sources[1][6][7].

Kinase Selectivity Profile

To assess its specificity, **CCT241736** was profiled against a broad panel of kinases. While demonstrating potent inhibition of FLT3 and Aurora kinases, some off-target activity was observed at higher concentrations.[7]

Off-Target Kinase	Percent Control at 1 μ M
FLT1	0.3
JAK2	1.3
RET	1.8
PDGFRB	4

Data from KINOMEScan technology[7].

Cell-Based Activity

The anti-proliferative activity of **CCT241736** has been evaluated in various human cancer cell lines, particularly those relevant to AML.

Anti-Proliferative Activity in AML Cell Lines

CCT241736 effectively inhibits the growth of AML cell lines harboring the FLT3-ITD mutation, a common driver of the disease.[\[1\]](#)[\[6\]](#) It also demonstrates activity in quizartinib-resistant cell lines, suggesting its potential to overcome clinical resistance.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Cell Line	Genotype	GI50 (μM)
MOLM-13	FLT3-ITD+	0.1
MV4-11	FLT3-ITD+	0.29
MOLM-13-RES	Quizartinib-Resistant	0.18
KG-1a	FLT3-WT	1

GI50 values represent the concentration required to inhibit cell growth by 50%[\[6\]](#).

Activity in Other Cancer Cell Lines

The dual-targeting mechanism of **CCT241736** also confers anti-proliferative activity in other cancer cell lines, such as colon carcinoma.[\[1\]](#)[\[7\]](#)

Cell Line	Cancer Type	GI50 (μM)
HCT116	Human Colon Carcinoma	0.300
SW620	Human Colon Carcinoma	0.283

Data compiled from multiple sources[\[1\]](#)[\[7\]](#).

In Vitro Metabolism and Pharmacokinetic Properties

The metabolic stability and potential for drug-drug interactions of **CCT241736** have been assessed in vitro.

Metabolic Stability

The intrinsic clearance (CL_{int}) of **CCT241736** was evaluated in liver microsomes and hepatocytes from various species to predict its in vivo metabolic fate.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Species	Liver Microsomes ($\mu\text{l/min/mg protein}$)	Hepatocytes ($\mu\text{l/min}/10^6$ cells)
Human	<10	<1-10
Mouse	53	91
Rat	<10	<1-10
Dog	<10	<1-10
Minipig	<10	<1-10

CCT241736 exhibits low clearance in human, rat, dog, and minipig models, but significantly higher clearance in mice[1][8].

Cytochrome P450 Inhibition

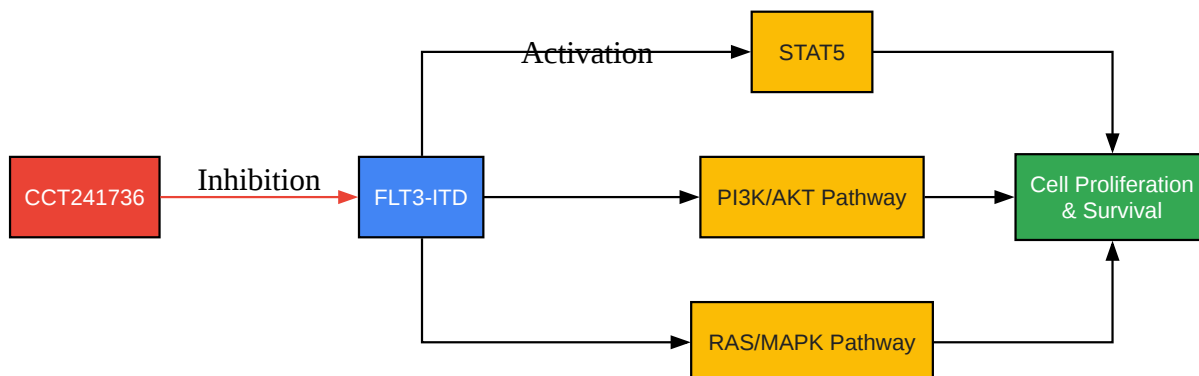
CCT241736 was screened against a panel of major cytochrome P450 (CYP) enzymes to assess its potential for drug-drug interactions. The compound showed no significant inhibition of the tested isoforms.[1][6]

CYP Isoform	IC ₅₀ (μM)
CYP1A2	>10
CYP2A6	>10
CYP2C9	>10
CYP2C19	>10
CYP2D6	>10
CYP3A4	>10

These results suggest a low potential for **CCT241736** to cause clinically relevant drug-drug interactions mediated by these CYP enzymes[1][6].

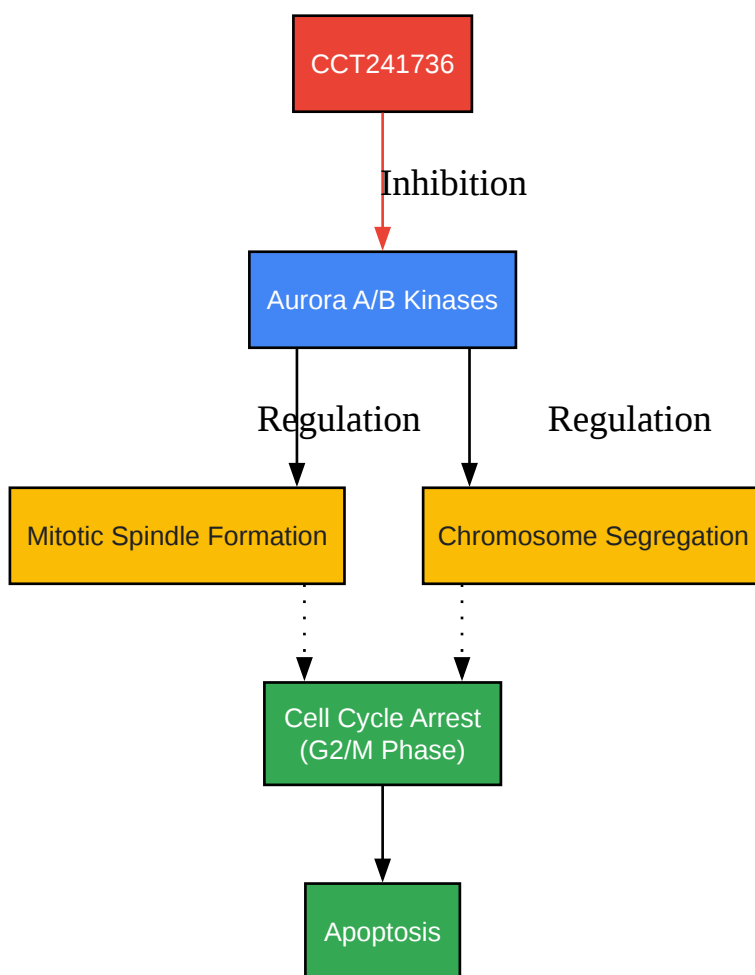
Signaling Pathways and Mechanism of Action

CCT241736 exerts its anti-cancer effects by inhibiting key signaling pathways downstream of FLT3 and Aurora kinases.



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FLT3 Signaling Inhibition by **CCT241736**.



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Aurora Kinase Inhibition by **CCT241736**.

Experimental Protocols

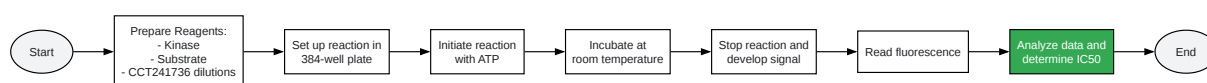
The following are detailed methodologies for key in vitro experiments used to characterize **CCT241736**.

Biochemical Kinase Assays (Z'-LYTE Assay)

This assay determines the IC₅₀ values of **CCT241736** against target kinases.

- Reagents and Materials: Recombinant human kinases, corresponding kinase-specific peptide substrates, ATP, Z'-LYTE Kinase Assay Kit (Invitrogen), and **CCT241736**.
- Procedure:

- Prepare a serial dilution of **CCT241736** in DMSO.
- In a 384-well plate, add the kinase, peptide substrate, and **CCT241736** dilution.
- Initiate the kinase reaction by adding ATP at a concentration equal to the K_m apparent for each kinase.
- Incubate at room temperature for a specified time.
- Add the development reagent from the Z'-LYTE kit to stop the reaction and generate a fluorescent signal.
- Measure the fluorescence using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of **CCT241736** and determine the IC_{50} value by fitting the data to a four-parameter logistic curve.



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Z'-LYTE Kinase Assay Workflow.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of **CCT241736** on the viability and proliferation of cancer cell lines.^{[4][6]}

- Reagents and Materials: Cancer cell lines, appropriate cell culture medium, 96-well plates, **CCT241736**, and CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega).
- Procedure:

- Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **CCT241736** or DMSO as a vehicle control.
- Incubate the plates for 72 hours.
- Add the MTS reagent to each well and incubate for 1-4 hours.
- Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the GI50 value by plotting the percent viability against the log concentration of **CCT241736** and fitting the data to a sigmoidal dose-response curve.

In Vitro Metabolism Assay (Liver Microsomes)

This assay assesses the metabolic stability of **CCT241736**.^{[1][7]}

- Reagents and Materials: Pooled human or animal liver microsomes, **CCT241736**, NADPH, UDPGA, MgCl₂, and phosphate-buffered saline (PBS).
- Procedure:
 - Prepare a reaction mixture containing liver microsomes, PBS, and MgCl₂.
 - Add **CCT241736** to the reaction mixture.
 - Initiate the metabolic reaction by adding NADPH and UDPGA.
 - Incubate the mixture at 37°C.
 - Take samples at various time points (e.g., 0 and 30 minutes) and quench the reaction with a suitable solvent (e.g., acetonitrile).
 - Analyze the remaining concentration of **CCT241736** in the samples using LC-MS/MS.

- Data Analysis: Determine the percentage of **CCT241736** remaining at each time point compared to the 0-minute sample. Calculate the intrinsic clearance (CL_{int}) from the rate of disappearance of the parent compound.

Conclusion

The in vitro characterization of **CCT241736** demonstrates its potent and dual inhibitory activity against FLT3 and Aurora kinases. It exhibits strong anti-proliferative effects in relevant AML cell lines, including those with resistance to other FLT3 inhibitors. The compound possesses a favorable in vitro metabolic profile in human-relevant models and a low potential for CYP-mediated drug-drug interactions. This comprehensive in vitro dataset supports the continued investigation of **CCT241736** as a promising therapeutic agent for AML.

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